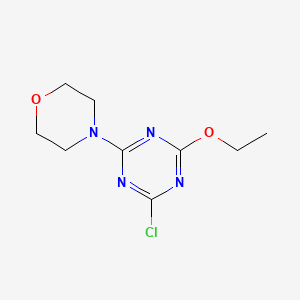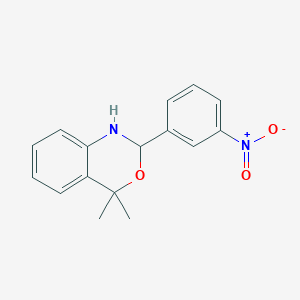
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a chloro group, an ethoxy group, and a morpholinyl group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethanol and morpholine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are successively replaced by the ethoxy and morpholinyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile, under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. The reaction is usually performed in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon.
Major Products Formed
Nucleophilic Substitution: New derivatives with different functional groups replacing the chloro group.
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrotriazine derivatives.
科学研究应用
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine depends on its specific application. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking its activity. The morpholinyl group can interact with specific amino acid residues in the enzyme, while the triazine ring provides a stable scaffold for binding. In other applications, the compound may interact with cellular membranes or other molecular targets, affecting various biological pathways.
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar structure but with two methoxy groups instead of an ethoxy and morpholinyl group.
2,4,6-Trichloro-1,3,5-triazine: Lacks the ethoxy and morpholinyl groups, making it more reactive.
2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine: Similar structure but with a piperidinyl group instead of a morpholinyl group.
Uniqueness
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C9H13ClN4O2 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC 名称 |
4-(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C9H13ClN4O2/c1-2-16-9-12-7(10)11-8(13-9)14-3-5-15-6-4-14/h2-6H2,1H3 |
InChI 键 |
IDKDDYOUZCKXHX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=NC(=N1)N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15005624.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B15005628.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B15005630.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15005633.png)

![3'-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15005642.png)
![N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide](/img/structure/B15005645.png)
![3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B15005648.png)
![4-hydroxy-1-(4-methoxyphenyl)-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15005656.png)
![3-Chloro-2,4-dimethyl-12-thia-1,5,6a,11-tetraaza-indeno[2,1-a]fluorene](/img/structure/B15005665.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B15005667.png)
![3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15005687.png)
![2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15005695.png)
![(6E)-2-ethyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15005704.png)
